Caesaljapin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

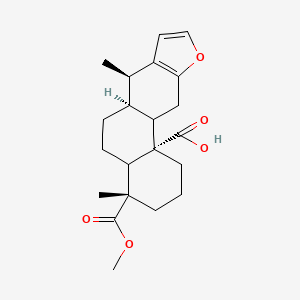

Caesaljapin is a natural product found in Biancaea decapetala with data available.

Scientific Research Applications

Pharmacological Activities of Brazilin from Caesalpinia Sappan

Brazilin, a major compound found in Caesalpinia sappan L. heartwood, exhibits various pharmacological activities. Scientific studies validate its traditional uses, showing antioxidant, antibacterial, anti-inflammatory, anti-photoaging, hypoglycemic, vasorelaxant, hepatoprotective, and anti-acne activities. Further research is encouraged to explore its potential as a preservative and coloring agent in food processing industries (Nirmal et al., 2015).

Biological Applications of Caesalpinia Genus

The genus Caesalpinia, which includes species like Caesalpinia pyramidalis, Caesalpinia ferrea, and Caesalpinia pulcherrima, has shown considerable medicinal potential. These species exhibit therapeutic properties like anti-inflammatory action, treatment of intestinal infections, and microbial activity (Moura Elielma Josefa de et al., 2018).

Hypoglycemic Effect of Caesalpinia Bonducella

Caesalpinia bonducella has been reported to possess hypoglycemic activity, especially in type 2 diabetes models in Long Evans rats. The study emphasizes its potential mechanism involving gut absorption of glucose and liver glycogen (Shrabana Chakrabarti et al., 2003).

Immunomodulatory Activities of Caesalpinia Bonducella

The ethanolic extract of Caesalpinia bonducella seeds exhibits significant immunomodulatory activity, with potential for preventing autoimmune diseases. The extract increased neutrophil adhesion, antibody titre values, and potentiated the delayed-type hypersensitivity reaction in rats (S. Shukla et al., 2009).

Anthelmintic Activity of Caesalpinia

Caesalpinia species have demonstrated anthelmintic effects against trichostrongylid nematodes of sheep. Both in vitro and in vivo studies confirm their potential use in traditional veterinary medicine for worm infestations (A. Jabbar et al., 2007).

Hypoglycaemic Properties of Caesalpinia Ferrea

The aqueous extract of Caesalpinia ferrea stem bark has shown hypoglycaemic properties, likely due to its regulatory effect on glucose uptake in liver and muscles, and activation of protein kinase B (Akt), AMP-activated protein kinase (AMPK), and acetyl-CoA carboxylase (ACC) (C. F. Vasconcelos et al., 2011).

Light Influence on Caesalpinia Ferrea Growth

The study on Caesalpinia ferrea indicates its morphological and physiological adjustments to different light levels, showing its ecological adaptability and potential for various environmental conditions (J. Lima et al., 2008).

properties

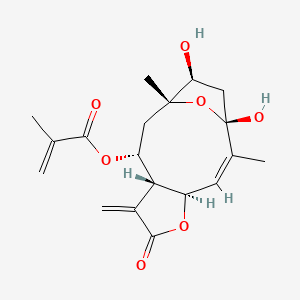

Product Name |

Caesaljapin |

|---|---|

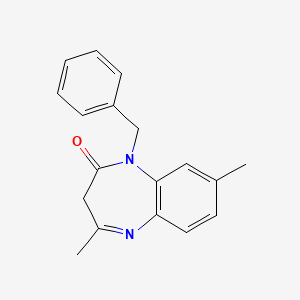

Molecular Formula |

C21H28O5 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

(4S,6aS,7R,11bS)-4-methoxycarbonyl-4,7-dimethyl-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-11b-carboxylic acid |

InChI |

InChI=1S/C21H28O5/c1-12-13-5-6-17-20(2,19(24)25-3)8-4-9-21(17,18(22)23)15(13)11-16-14(12)7-10-26-16/h7,10,12-13,15,17H,4-6,8-9,11H2,1-3H3,(H,22,23)/t12-,13+,15?,17?,20+,21+/m1/s1 |

InChI Key |

BUDZNKDGXHMPRO-ISGQYPEVSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2CCC3[C@@](CCC[C@@]3(C2CC4=C1C=CO4)C(=O)O)(C)C(=O)OC |

SMILES |

CC1C2CCC3C(CCCC3(C2CC4=C1C=CO4)C(=O)O)(C)C(=O)OC |

Canonical SMILES |

CC1C2CCC3C(CCCC3(C2CC4=C1C=CO4)C(=O)O)(C)C(=O)OC |

synonyms |

caesaljapin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

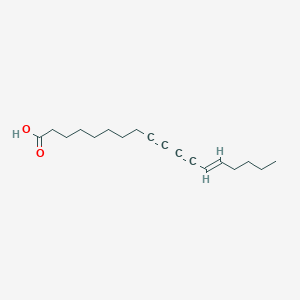

![2-[(1R,2R)-3-oxo-2-[(Z)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypent-2-enyl]cyclopentyl]acetic acid](/img/structure/B1238060.png)

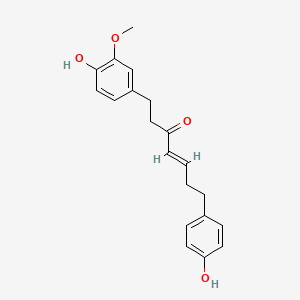

![(R)-(6-ethoxyquinolin-4-yl)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol](/img/structure/B1238065.png)

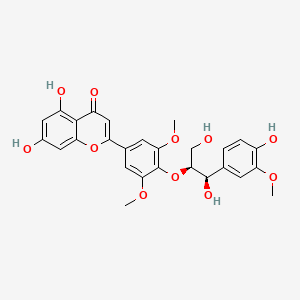

![[2-(1-Piperidinyl)-1,3-benzothiazol-6-yl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1238071.png)